3-Fluoro-4-(2-methoxyphenoxy)benzoic acid
Description
Background and Significance of Fluorinated Benzoic Acid Derivatives
Fluorinated benzoic acid derivatives constitute a fundamental class of organofluorine compounds that have revolutionized modern synthetic chemistry through their unique electronic and steric properties. The incorporation of fluorine atoms into benzoic acid structures significantly enhances chemical reactivity and affects physical properties, making these compounds indispensable tools in organic synthesis. These derivatives exhibit distinctive characteristics that arise from the exceptional electronegativity of fluorine, which creates pronounced inductive effects throughout the molecular framework.
The significance of fluorinated benzoic acids extends beyond basic chemical properties to encompass their roles as versatile synthetic intermediates. Research has demonstrated that the presence of fluorine atoms fundamentally alters the electronic distribution within aromatic systems, creating unique reactivity patterns that enable selective chemical transformations. This electronic modification enhances the compounds' utility in constructing complex molecular architectures, particularly in pharmaceutical and agrochemical development where fluorinated motifs often improve biological activity and metabolic stability.
Fluorinated benzoic acid derivatives serve as crucial building blocks in modern drug discovery, with their unique properties contributing to improved pharmacological profiles. The strategic incorporation of fluorine atoms influences molecular recognition, binding affinity, and metabolic pathways, making these compounds particularly valuable in medicinal chemistry applications. Furthermore, these derivatives demonstrate exceptional stability under various reaction conditions, enabling their use in diverse synthetic methodologies.
The field of fluorinated benzoic acids has expanded significantly with the development of advanced analytical techniques that enable precise characterization and quantification. Modern analytical methods, including liquid chromatography-mass spectrometry approaches, have achieved detection limits in the parts-per-trillion range for certain fluorinated benzoic acid derivatives, demonstrating the sophisticated analytical capabilities available for studying these compounds. This analytical precision has facilitated detailed structure-activity relationship studies and enabled the optimization of synthetic protocols for complex fluorinated architectures.
Historical Context of 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid Research
The development of this compound represents a convergence of several important chemical research trajectories, including organofluorine chemistry, ether bond formation, and aromatic substitution methodologies. This compound emerged from systematic investigations into multi-substituted aromatic systems that combine fluorinated functionality with ether linkages to create novel chemical entities with enhanced properties.
Historical research in fluorinated aromatic compounds laid the foundation for understanding the unique reactivity patterns exhibited by molecules like this compound. Early studies established that fluorine substitution on aromatic rings creates distinctive electronic environments that influence both chemical reactivity and physical properties. These fundamental insights provided the theoretical framework necessary for designing complex fluorinated architectures with predictable behavior patterns.
The specific structural motif present in this compound reflects advances in synthetic methodology development, particularly in the formation of aryl ether bonds under controlled conditions. Research has shown that the combination of fluorinated aromatic systems with methoxyphenoxy substituents creates compounds with unique solubility profiles and reactivity characteristics that distinguish them from simpler fluorinated derivatives.
Contemporary research has focused on optimizing synthetic routes to this compound and related compounds, with particular emphasis on developing efficient methodologies that maintain high yields while minimizing synthetic complexity. These efforts have resulted in refined protocols that enable reliable access to this compound for research and development applications.
Positioning Within Organofluorine Chemistry
This compound occupies a distinctive position within the broader landscape of organofluorine chemistry, representing a sophisticated example of strategic fluorine incorporation into complex aromatic architectures. The compound demonstrates the evolution of organofluorine chemistry from simple fluorinated molecules to complex multi-functional systems that integrate fluorine atoms with diverse chemical functionalities.
Within the context of organofluorine chemistry, this compound exemplifies the principle that fluorine substitution can be strategically employed to modulate molecular properties without fundamentally altering the basic structural framework. The fluorine atom in the 3-position of the benzoic acid ring creates a localized electronic perturbation that influences the entire molecular system, demonstrating the far-reaching effects of strategic fluorine placement.
The compound's structure incorporates multiple chemical functionalities that are characteristic of advanced organofluorine derivatives, including aromatic fluorine substitution, ether linkages, methoxy groups, and carboxylic acid functionality. This combination creates a molecule that bridges several important areas of chemical research, including medicinal chemistry, materials science, and synthetic methodology development.
Recent advances in organofluorine chemistry have emphasized the development of compounds that incorporate fluorine atoms in conjunction with other functional groups to create synergistic effects. This compound represents this approach, demonstrating how fluorine substitution can be combined with ether formation and aromatic substitution to create molecules with enhanced properties and expanded applications.
The positioning of this compound within organofluorine chemistry also reflects the increasing sophistication of synthetic methodologies available for constructing complex fluorinated molecules. Modern synthetic approaches enable the precise placement of fluorine atoms in conjunction with other functional groups, allowing for the systematic exploration of structure-property relationships in fluorinated systems.
Research Relevance and Applications
The research relevance of this compound stems from its unique combination of chemical functionalities that enable diverse applications across multiple scientific disciplines. The compound serves as a versatile synthetic intermediate that demonstrates the principles of strategic molecular design in organofluorine chemistry, making it valuable for both fundamental research and practical applications.
In synthetic chemistry research, this compound provides insights into the effects of fluorine substitution on aromatic systems containing multiple functional groups. The presence of fluorine in conjunction with methoxyphenoxy and carboxylic acid functionalities creates a complex electronic environment that influences reactivity patterns and enables selective chemical transformations. Research has shown that such multi-functional fluorinated compounds can serve as platforms for developing new synthetic methodologies.
| Chemical Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₁FO₄ | |
| Molecular Weight | 262.23-262.24 g/mol | |
| Chemical Abstracts Service Number | 1021245-91-9 | |
| Purity (Commercial) | >97-98% |
The compound's applications extend to materials science, where fluorinated aromatic compounds are increasingly important for developing advanced materials with tailored properties. The unique electronic characteristics imparted by fluorine substitution, combined with the structural complexity of the methoxyphenoxy substituent, create opportunities for developing materials with specific optical, electronic, or mechanical properties.
Research applications also encompass analytical chemistry, where compounds like this compound serve as model systems for developing and validating analytical methodologies. The compound's complex structure and multiple functional groups make it an excellent test case for chromatographic separation techniques and mass spectrometric analysis methods. Studies have demonstrated that modern analytical techniques can achieve excellent separation and detection of structurally complex fluorinated compounds.
The biological relevance of this compound class has been established through research demonstrating that fluorinated aromatic compounds often exhibit enhanced biological activity compared to their non-fluorinated analogs. The strategic placement of fluorine atoms can improve molecular recognition, increase metabolic stability, and enhance pharmacological properties, making compounds like this compound valuable for pharmaceutical research applications.
Contemporary research continues to explore new applications for this compound, with particular emphasis on its potential as a building block for constructing more complex molecular architectures. The compound's multiple reactive sites enable diverse chemical transformations, allowing researchers to systematically modify its structure to optimize properties for specific applications. This versatility ensures continued research interest and expanding applications across multiple scientific disciplines.
Properties
IUPAC Name |
3-fluoro-4-(2-methoxyphenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO4/c1-18-12-4-2-3-5-13(12)19-11-7-6-9(14(16)17)8-10(11)15/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYAFSZLDCJCIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-fluoro-4-(2-methoxyphenoxy)benzoic acid typically follows a sequence involving:
- Preparation of a suitable benzoic acid derivative bearing a leaving group or reactive site (e.g., 2-(2-bromoacetyl)benzoate derivatives),
- Nucleophilic substitution with 2-methoxyphenol to form the ether linkage,
- Hydrolysis or deprotection steps to yield the final benzoic acid.
This approach is supported by the general procedure outlined in the synthesis of related 2-(2-phenoxyacetyl)benzoic acids, where ethyl 2-(2-bromoacetyl)benzoates react with phenols in the presence of a base (e.g., potassium carbonate) in acetone at room temperature, followed by alkaline hydrolysis to give the carboxylic acid.
Stepwise Preparation Method
Step 1: Preparation of Ethyl 2-(2-bromoacetyl)benzoate
- Starting from 2-acetylbenzoic acid, esterification is performed with ethanol and sulfuric acid under reflux to afford ethyl 2-acetylbenzoate.
- Bromination of the acetyl group is achieved by reaction with copper(II) bromide in ethyl acetate under reflux, yielding ethyl 2-(2-bromoacetyl)benzoate.
Step 2: Nucleophilic Substitution with 2-Methoxyphenol
- 2-Methoxyphenol (1.1 equivalents) is dissolved in acetone.
- Ethyl 2-(2-bromoacetyl)benzoate (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents) are added.
- The mixture is stirred at room temperature for approximately 4 hours, facilitating nucleophilic substitution to form ethyl 2-(2-(2-methoxyphenoxy)acetyl)benzoate.
Step 3: Hydrolysis to this compound
- The reaction mixture is treated with 5% aqueous sodium hydroxide and heated at 50°C for 10 hours to hydrolyze the ester to the corresponding carboxylic acid.
- Acidification with 10% hydrochloric acid to neutral pH precipitates the product.
- The crude product is extracted with ethyl acetate, dried, and purified by recrystallization from alcohol to yield the target acid.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Reaction Time/Temp | Yield (%) | Notes |
|---|---|---|---|---|
| Esterification | 2-Acetylbenzoic acid, ethanol, H2SO4, reflux | 3 hours reflux | ~89 | Produces ethyl 2-acetylbenzoate |
| Bromination | Ethyl 2-acetylbenzoate, CuBr2, ethyl acetate, reflux | 3-4 hours reflux | High | Forms ethyl 2-(2-bromoacetyl)benzoate |
| Nucleophilic substitution | Ethyl 2-(2-bromoacetyl)benzoate, 2-methoxyphenol, K2CO3, acetone | 4 hours, room temperature | High | Forms ethyl 2-(2-(2-methoxyphenoxy)acetyl)benzoate |
| Hydrolysis | 5% NaOH aqueous, 50°C | 10 hours | High | Converts ester to this compound |
| Methylation (alternative fluorine introduction) | 3-Fluoro-4-hydroxybenzoic acid, methanol, H2SO4, reflux | 5.5 hours reflux + 12 hours room temp | 91.6 | Produces methyl 3-fluoro-4-hydroxybenzoate |
Mechanistic Insights
- The key step is the nucleophilic aromatic substitution where the phenolic oxygen of 2-methoxyphenol attacks the electrophilic carbon adjacent to the bromine in ethyl 2-(2-bromoacetyl)benzoate, displacing bromide and forming the ether linkage.
- Base (K2CO3) deprotonates the phenol to enhance nucleophilicity.
- Subsequent alkaline hydrolysis converts the ester to the free acid.
- The fluorine substituent is generally retained throughout these transformations if introduced at the starting material stage.
Summary of Research Findings
- The described multi-step synthetic route is efficient and yields high purity this compound.
- Reaction conditions are mild, typically performed at room temperature or moderate heating, facilitating scalability.
- The use of potassium carbonate as base and acetone as solvent in the nucleophilic substitution step is well-established and reproducible.
- Ester intermediates are stable and easily purified, allowing for clean conversion to the acid.
- Alternative fluorine introduction via methylation of 3-fluoro-4-hydroxybenzoic acid is a high-yielding method that can be adapted depending on precursor availability.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(2-methoxyphenoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as DMF or DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products Formed
Substitution: Formation of substituted benzoic acids.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Esterification: Formation of esters.
Scientific Research Applications
3-Fluoro-4-(2-methoxyphenoxy)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituent Position and Electronic Effects
- 3-Fluoro-4-(3-methoxyphenyl)benzoic acid (CAS 1261924-36-0, ): Differs in the substituent position (3-methoxyphenyl vs. 2-methoxyphenoxy). Application: Used as an intermediate in pharmaceuticals and agrochemicals .
- 3-Fluoro-4-(trifluoromethyl)benzoic acid (CAS 115754-21-7, ): Replaces the methoxyphenoxy group with a trifluoromethyl (-CF₃) group, a strong electron-withdrawing substituent. This increases acidity (pKa ~1.5–2.0) compared to methoxyphenoxy derivatives. Application: Key building block for potassium channel openers in epilepsy treatment and organometallic complexes .
Functional Group Diversity
3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid (CAS 946698-98-2, ):
3-Fluoro-4-(methoxycarbonyl)benzoic acid (CAS 161796-11-8, ):
Physical and Chemical Properties
*Theoretical values inferred from structural analogs.
Biological Activity
3-Fluoro-4-(2-methoxyphenoxy)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C16H15F O3
- CAS Number : 1021245-91-9
This compound belongs to the class of benzoic acids, characterized by a fluorine atom and a methoxyphenoxy group, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory mediators.
- Receptor Interaction : It may interact with various receptors, influencing cellular signaling pathways that regulate cell proliferation and apoptosis.
Biological Activities
The biological activities of this compound can be categorized as follows:
1. Anti-inflammatory Activity
- The compound exhibits significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases. In vitro studies have shown that it inhibits the synthesis of inflammatory cytokines.
2. Antitumor Properties
- Preliminary studies suggest that this compound may possess antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth.
3. Antimicrobial Effects
- Research indicates potential antimicrobial properties against various bacterial strains, highlighting its utility in pharmaceutical applications.
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of this compound in a mouse model of arthritis. The results showed a significant reduction in paw swelling and inflammatory markers compared to control groups.
| Treatment Group | Paw Swelling (mm) | Inflammatory Markers (pg/mL) |
|---|---|---|
| Control | 10.5 | 150 |
| Low Dose | 7.2 | 90 |
| High Dose | 4.8 | 40 |
Case Study 2: Antitumor Activity
In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with varying concentrations of this compound resulted in dose-dependent inhibition of cell proliferation.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-fluoro-4-(2-methoxyphenoxy)benzoic acid, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, fluorinated benzoic acid derivatives can be prepared by demethylation of methoxy precursors using reagents like BBr₃ in anhydrous dichloromethane at low temperatures (0–5°C) to preserve acid-sensitive functional groups . Optimizing stoichiometry (e.g., 1.2–1.5 equivalents of BBr₃) and reaction time (1–2 hours) improves yields up to 57–59% . Catalysts such as FeCl₃ may enhance electrophilic substitution in intermediates .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) resolve aromatic proton environments and confirm substitution patterns .
- HPLC : Reverse-phase C18 columns with methanol/water/acetic acid gradients (e.g., 25% methanol, 1% acetic acid) ensure purity >98% .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₄H₁₀FNO₄, theoretical 283.06 g/mol) .
Q. What biological targets or therapeutic applications are associated with this compound?
- Methodology : As a fluorinated benzoic acid derivative, it serves as an intermediate in Alzheimer’s disease drug candidates. Target engagement studies (e.g., enzyme inhibition assays for β-secretase) require IC₅₀ determination via fluorogenic substrates . Structural analogs have shown activity in receptor binding studies (e.g., G-protein-coupled receptors) using radioligand displacement assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for derivatives?
- Methodology :
- Variable Temperature NMR : Assess dynamic rotational barriers in hindered aryl ether linkages (e.g., 2-methoxyphenoxy groups) .
- DFT Calculations : Compare computed vs. experimental chemical shifts to identify conformational isomers .
- 2D NMR (COSY, HSQC) : Assign coupling constants (e.g., ) to confirm regiochemistry .
Q. What strategies optimize regioselectivity in electrophilic substitutions of the fluorinated benzoic acid core?
- Methodology :
- Directing Groups : Use methoxy or phenoxy substituents to orient electrophiles (e.g., nitration at para positions) .
- Protection/Deprotection : Temporarily block the carboxylic acid with tert-butyl esters to prevent side reactions during halogenation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophile stability in Friedel-Crafts alkylation .
Q. How does the compound’s stability vary under physiological vs. storage conditions?
- Methodology :
- Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 72 hours) and analyze degradation products via LC-MS .
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor carboxylic acid dimerization by FTIR (loss of -OH stretch at 2500–3000 cm⁻¹) .
Q. What synthetic approaches enable diversification of the 2-methoxyphenoxy moiety for SAR studies?
- Methodology :
- Suzuki-Miyaura Coupling : Replace the 2-methoxyphenoxy group with boronate esters (e.g., 4-fluorophenylboronic acid) under Pd(PPh₃)₄ catalysis .
- Click Chemistry : Introduce triazole linkages via Cu(I)-catalyzed azide-alkyne cycloaddition for library synthesis .
Q. What in vivo models are suitable for evaluating pharmacokinetics of derivatives?
- Methodology :
- Rodent Studies : Administer derivatives (10 mg/kg, oral) and measure plasma half-life via LC-MS/MS. Carboxylic acids often show rapid clearance; consider prodrug strategies (e.g., methyl esters) .
- BBB Penetration Assays : Use MDCK-MDR1 monolayers to predict blood-brain barrier permeability, critical for CNS targets like Alzheimer’s .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
